3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester
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Overview
Description
3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester is a complex organic compound with the molecular formula C11H10O6 It is a derivative of benzenetricarboxylic acid, characterized by the presence of three carboxyl groups attached to a benzene ring, along with additional methyl and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to carboxylation reactions to introduce the carboxyl groups at the desired positions on the benzene ring. The final step involves esterification with methanol and ethanol under acidic conditions to form the ester groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of benzenetricarboxylic acid, such as alcohols, aldehydes, and substituted benzenes .
Scientific Research Applications
3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic acid: A closely related compound with similar chemical properties but lacking the ester groups.
Trimellitic acid: Another derivative of benzenetricarboxylic acid, used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
56863-79-7 |
---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4-ethoxycarbonyl-2-methoxycarbonyl-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C14H16O6/c1-5-20-14(18)10-7(2)6-9(12(15)16)11(8(10)3)13(17)19-4/h6H,5H2,1-4H3,(H,15,16) |
InChI Key |
RTKLEOHYDUERAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)C(=O)O)C(=O)OC)C |
Origin of Product |
United States |
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